6-Hydroxypyridazine-3-carboxamide
CAS No.: 60184-73-8
Cat. No.: VC4833877
Molecular Formula: C5H5N3O2
Molecular Weight: 139.114
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60184-73-8 |
|---|---|
| Molecular Formula | C5H5N3O2 |
| Molecular Weight | 139.114 |
| IUPAC Name | 6-oxo-1H-pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C5H5N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H2,6,10)(H,8,9) |
| Standard InChI Key | XBQRGTPJNIKNIB-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NN=C1C(=O)N |
Introduction
Chemical Structure and Molecular Characteristics
6-Hydroxypyridazine-3-carboxamide belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s systematic name reflects substitutions at the 3- and 6-positions: a carboxamide group (-CONH₂) at position 3 and a hydroxyl group (-OH) at position 6. Key structural features include:
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Molecular Formula:
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Molecular Weight: 139.11 g/mol
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SMILES Notation: O=C(N)C1=NN=C(O)C=C1
The planar aromatic system facilitates π-π stacking interactions, while the hydroxyl and carboxamide groups enable hydrogen bonding, critical for biological activity. Density functional theory (DFT) studies on related pyridazine derivatives suggest moderate polarity () and a topological polar surface area (TPSA) of 83.31 Ų, indicative of favorable membrane permeability .
Synthesis and Optimization
Synthetic Routes
The synthesis of 6-hydroxypyridazine-3-carboxamide typically involves functionalization of a pyridazine precursor. While direct protocols are scarce in the literature, analogous methods for related compounds provide insight:
Route 1: Carboxylic Acid to Carboxamide
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Esterification: 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol to form the methyl ester (yield: 66–92%) .
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Amidation: The ester undergoes aminolysis with aqueous ammonia or ammonium hydroxide to yield the carboxamide.
Route 2: Direct Hydroxylation and Functionalization
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Nitration of pyridazine followed by selective reduction and hydroxylation, as demonstrated in the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir) .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux | 92% | |
| Amidation | NH₄OH, RT, 12 h | 81% |
Challenges and Optimization
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Regioselectivity: Ensuring substitution at the 3- and 6-positions requires careful control of reaction conditions.
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Purification: Crystallization from methanol or ethanol is commonly employed to isolate the product .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) but insoluble in nonpolar solvents. Experimental solubility in water: ~18.3 mg/mL .
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Stability: Stable under ambient conditions when stored in sealed containers but susceptible to hydrolysis in acidic/basic environments due to the amide bond .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 7.82 (d, J=10.1 Hz, 1H), 6.96 (d, J=9.9 Hz, 1H), 3.84 (s, 3H for methyl ester intermediate) .
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IR (KBr): Peaks at ~1670 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H/O-H stretches) .
Biological Activity and Applications
Agricultural Chemistry
Pyridine-3-carboxamide derivatives demonstrate efficacy against plant pathogens like Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. Compound 4a (a chloro-substituted analog) reduced infection rates by 40% in field trials .
Biochemical Research
The compound’s ability to chelate metal ions and participate in redox reactions makes it a candidate for studying metalloenzyme mechanisms .
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